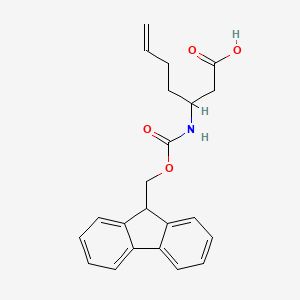

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biochemistry, and materials science. This compound is a derivative of amino acids and has unique properties that make it an ideal candidate for research in these areas.

Aplicaciones Científicas De Investigación

Tissue Engineering

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid: is utilized in the synthesis of peptide-based hydrogels, which are promising materials for tissue engineering applications . These hydrogels can support cell adhesion, survival, and proliferation, making them suitable for creating scaffolds that can mimic the natural extracellular matrix. The stiffness and biocompatibility of these hydrogels can be tuned by modifying the peptide sequences, which is crucial for different tissue engineering requirements.

Drug Delivery Systems

The self-assembling properties of Fmoc-derivatized peptides, including those derived from N-Fmoc-(+/-)-3-amino-hept-6-enoic acid, make them excellent candidates for drug delivery systems . These systems can encapsulate therapeutic agents and release them at controlled rates, which is essential for targeted drug delivery and reducing side effects.

Diagnostic Imaging

Fmoc-derivatized peptides are also used in diagnostic imaging as part of the contrast agents . They can enhance the quality of images obtained from various imaging techniques, such as MRI, by improving the contrast between different tissues or highlighting specific biological processes.

Antimicrobial Materials

The amphiphilic nature of Fmoc-derivatized peptides allows them to form structures that can exhibit antimicrobial properties . These materials can be used to create surfaces that prevent microbial growth or can be incorporated into hydrogels that release antimicrobial agents upon light irradiation.

Bioprinting Scaffolds

Fmoc-derivatized peptides, including those derived from N-Fmoc-(+/-)-3-amino-hept-6-enoic acid, have been proposed as scaffolds for bioprinting applications . The ability to form stable gels makes them suitable for creating three-dimensional structures that can be used in the development of artificial tissues and organs.

Supramolecular Chemistry

The ability of Fmoc-protected amino acids to self-assemble into distinct micro/nanostructures through solvent-controlled processes is a significant area of study in supramolecular chemistry . These structures have potential applications in creating novel materials with unique properties for various technological applications.

Mecanismo De Acción

Target of Action

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is a type of Fmoc-protected amino acid . The primary targets of this compound are typically amino groups in various biological materials or organic compounds . The Fmoc group serves as a protective group for these amino groups during peptide synthesis .

Mode of Action

The Fmoc group in N-Fmoc-(+/-)-3-amino-hept-6-enoic acid interacts with its targets (amino groups) by forming a protective layer around them . This protection allows the amino groups to undergo various chemical reactions without being affected by the surrounding environment . The Fmoc group is stable under certain conditions and can be removed when no longer needed .

Biochemical Pathways

It’s known that fmoc-protected amino acids play a crucial role in peptide synthesis . They can influence the formation of peptide bonds, which are essential for the creation of proteins. These proteins then participate in various biochemical pathways, affecting numerous biological processes.

Pharmacokinetics

As a biochemical reagent, it’s primarily used in research settings rather than in a physiological context .

Result of Action

The primary result of the action of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid is the successful protection of amino groups during peptide synthesis . This protection enables the synthesis of complex peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of N-Fmoc-(+/-)-3-amino-hept-6-enoic acid can be influenced by various environmental factors. For instance, the stability of the Fmoc group can be affected by the pH and temperature of the environment . Moreover, the compound’s efficacy in protecting amino groups can also be influenced by the presence of other chemicals in the environment .

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h2,4-7,9-12,15,20H,1,3,8,13-14H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIFEJDIBMKKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-amino-hept-6-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)

![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzoate](/img/structure/B2752768.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)